molecular formula C6H15N3 B11922703 2-(Aziridin-1-ylmethyl)propane-1,3-diamine

2-(Aziridin-1-ylmethyl)propane-1,3-diamine

Katalognummer: B11922703
Molekulargewicht: 129.20 g/mol
InChI-Schlüssel: YOTPPDHDYCNUSG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Aziridin-1-ylmethyl)propane-1,3-diamine is a chemical compound that features an aziridine ring attached to a propane-1,3-diamine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aziridin-1-ylmethyl)propane-1,3-diamine typically involves the reaction of aziridine with propane-1,3-diamine. One common method includes the nucleophilic ring-opening of aziridine by propane-1,3-diamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Aziridin-1-ylmethyl)propane-1,3-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines.

    Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary amines, secondary amines.

Major Products Formed

The major products formed from these reactions include various substituted amines and aziridine derivatives, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

2-(Aziridin-1-ylmethyl)propane-1,3-diamine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with anticancer properties.

    Industry: Utilized in the production of polymers and other materials with specialized properties.

Wirkmechanismus

The mechanism of action of 2-(Aziridin-1-ylmethyl)propane-1,3-diamine involves the interaction of its aziridine ring with various molecular targets. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to cross-linking and modification of these molecules. This reactivity is exploited in various applications, including drug development and material science.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,3-Diaminopropane: A simple diamine with similar structural features but lacking the aziridine ring.

    2-(Methylaziridin-1-yl)propane-1,3-diamine: A compound with a similar structure but with a methyl group attached to the aziridine ring.

Uniqueness

2-(Aziridin-1-ylmethyl)propane-1,3-diamine is unique due to the presence of the aziridine ring, which imparts distinct reactivity and potential applications compared to other similar compounds. The aziridine ring’s ability to undergo nucleophilic substitution and form covalent bonds with biomolecules makes it particularly valuable in medicinal chemistry and material science.

Eigenschaften

Molekularformel

C6H15N3

Molekulargewicht

129.20 g/mol

IUPAC-Name

2-(aziridin-1-ylmethyl)propane-1,3-diamine

InChI

InChI=1S/C6H15N3/c7-3-6(4-8)5-9-1-2-9/h6H,1-5,7-8H2

InChI-Schlüssel

YOTPPDHDYCNUSG-UHFFFAOYSA-N

Kanonische SMILES

C1CN1CC(CN)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.